acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
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Overview
Description
Alpha-D-Glucosamine Pentaacetate: is a carbohydrate derivative that belongs to the glycoconjugates family. It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Glucosamine Pentaacetate is typically synthesized through the acetylation of D-glucose. The process involves treating D-glucose with acetic anhydride in the presence of a catalyst such as perchloric acid, sulphuric acid, or pyridine . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Alpha-D-Glucosamine Pentaacetate involves large-scale acetylation reactions. The process is optimized to achieve high yields and purity. Industrial methods often use advanced catalysts and reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucosamine Pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of glucosaminic acid derivatives.
Reduction: Production of deacetylated glucosamine.
Substitution: Generation of various substituted glucosamine derivatives.
Scientific Research Applications
Alpha-D-Glucosamine Pentaacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Alpha-D-Glucosamine Pentaacetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Beta-D-Glucosamine Pentaacetate: Another acetylated form of glucosamine with similar properties but different stereochemistry.
N-Acetylglucosamine: A related compound used in the synthesis of glycosaminoglycans and proteoglycans.
Uniqueness: Alpha-D-Glucosamine Pentaacetate is unique due to its specific acetylation pattern and its ability to participate in a wide range of chemical reactions. Its applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C16H33NO15 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6+;;;;;/m1...../s1 |
InChI Key |
STTVBAVCXJIOBC-PEIQMCPGSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O |
Origin of Product |
United States |
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